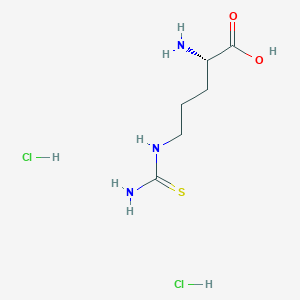

L-Thiocitrulline dihydrochloride

Übersicht

Beschreibung

L-Thiocitrulline dihydrochloride is a potent stereospecific inhibitor of all three isoforms of rat nitric oxide synthase (NOS), namely NOS1, NOS2, and NOS3. It has greater inhibitory activity on NOS1 (neuronal NOS) compared to NOS2 (inducible NOS) and NOS3 (endothelial NOS) . This compound is primarily used in scientific research to study the role of nitric oxide in various physiological and pathological processes.

Vorbereitungsmethoden

The synthesis of L-Thiocitrulline dihydrochloride involves several steps, starting from L-citrulline. The thiolation process introduces a sulfur atom into the molecule, converting L-citrulline to L-Thiocitrulline. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

L-Thiocitrulline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the conditions.

Reduction: The thiol group can be reduced to a thiolate anion under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Wissenschaftliche Forschungsanwendungen

L-Thiocitrulline dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent to study the reactivity of thiol-containing compounds.

Biology: It serves as a tool to investigate the role of nitric oxide in cellular signaling and regulation.

Medicine: Research on this compound helps in understanding the pathophysiology of diseases involving nitric oxide dysregulation, such as neurodegenerative diseases and cardiovascular disorders.

Industry: It is used in the development of nitric oxide synthase inhibitors for potential therapeutic applications

Wirkmechanismus

L-Thiocitrulline dihydrochloride exerts its effects by competitively inhibiting the binding of L-arginine to nitric oxide synthase. This inhibition prevents the conversion of L-arginine to nitric oxide, thereby reducing the production of nitric oxide. The molecular targets of this compound are the active sites of NOS1, NOS2, and NOS3. The pathways involved include the nitric oxide signaling pathway, which plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response .

Vergleich Mit ähnlichen Verbindungen

L-Thiocitrulline dihydrochloride is unique due to its high specificity and potency as a nitric oxide synthase inhibitor. Similar compounds include:

S-Methyl-L-thiocitrulline dihydrochloride: This compound also inhibits nitric oxide synthase but has a different selectivity profile, showing greater selectivity for neuronal nitric oxide synthase.

L-NAME (Nω-Nitro-L-arginine methyl ester): Another nitric oxide synthase inhibitor, but it is less specific compared to this compound.

L-NMMA (NG-Monomethyl-L-arginine): This compound inhibits all isoforms of nitric oxide synthase but with lower potency compared to this compound.

Biologische Aktivität

L-Thiocitrulline dihydrochloride, a synthetic compound with the molecular formula C₆H₁₅Cl₂N₃O₂S, primarily functions as an inhibitor of nitric oxide synthase (NOS). This article delves into its biological activity, detailing its role in various physiological processes, research findings, and case studies.

This compound selectively inhibits neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS), thereby modulating nitric oxide (NO) levels in biological systems. This modulation is crucial for several physiological functions, including:

- Vasodilation : NO is a key regulator of vascular tone.

- Neurotransmission : In the nervous system, NO acts as a signaling molecule.

- Immune Response : NO plays a role in the immune system's response to pathogens.

Research indicates that L-thiocitrulline exhibits selectivity towards nNOS and iNOS isoforms while being less effective against endothelial NOS compared to other inhibitors like Nω-nitro-L-arginine methyl ester . This specificity allows for targeted studies on NO-related pathways without broadly affecting all NOS activities.

Inhibition of Micturition Reflex

A study investigated the effects of S-methyl-L-thiocitrulline dihydrochloride (a derivative of L-thiocitrulline) on rat micturition reflexes. The findings revealed that administration via the intrathecal route resulted in:

- Complete or Partial Inhibition : The drug inhibited urethral sphincter relaxation and micturition reflexes.

- Restoration of Function : Subsequent administration of L-arginine restored normal bladder and sphincter function .

Table 1: Effects on Urethral and Vesical Pressure

| Administration Route | Control Vesical Pressure (cmH₂O) | L-SMTC Vesical Pressure (cmH₂O) | L-ARG Vesical Pressure (cmH₂O) |

|---|---|---|---|

| Intrathecal | 46.4 ± 4.8 | 1.4 ± 0.2 | 44.5 ± 3.7 |

| Intracerebroventricular | 40.2 ± 3.2 | 31.5 ± 9.2 | 36.5 ± 4.8 |

This table summarizes the significant changes in vesical pressure induced by the administration of L-thiocitrulline derivatives .

Pressor Effects

L-Thiocitrulline has been shown to act as a potent pressor agent in both normal and endotoxemic rat models, suggesting its potential utility in treating conditions associated with hypotension, such as septic shock . The compound's mechanism involves competitive inhibition of NOS, with a binding affinity that significantly reduces NO production.

Case Studies

- Neuroprotective Effects : A study demonstrated that administering S-methyl-L-thiocitrulline after intracerebral hemorrhage (ICH) protected against brain injuries and improved neurological outcomes by decreasing gelatinolytic enzyme activity associated with ICH .

- Cardiovascular Impact : Research highlighted that L-thiocitrulline's inhibition of NO synthesis could lead to increased blood pressure, providing insights into its potential therapeutic applications in managing cardiovascular diseases .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(carbamothioylamino)pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S.2ClH/c7-4(5(10)11)2-1-3-9-6(8)12;;/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2*1H/t4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZQYCYVKMVMJU-FHNDMYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=S)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=S)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370113 | |

| Record name | L-Thiocitrulline, Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212051-53-1 | |

| Record name | L-Thiocitrulline, Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.